Ethyl 3-bromo-4-fluorobenzoate

Description

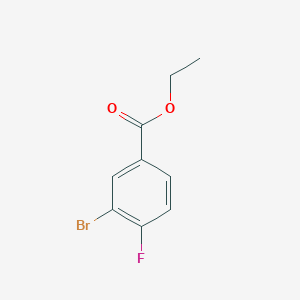

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVAAQDTTZNHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647233 | |

| Record name | Ethyl 3-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23233-33-2 | |

| Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23233-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023233332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromo-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to Ethyl 3-bromo-4-fluorobenzoate (CAS: 23233-33-2)

Ethyl 3-bromo-4-fluorobenzoate is a halogenated aromatic ester that has emerged as a crucial intermediate and building block in the synthesis of complex organic molecules. Its strategic substitution pattern—featuring a bromine atom, a fluorine atom, and an ethyl ester group on a benzene ring—offers multiple reactive sites for synthetic chemists to exploit. This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established scientific principles. The compound is identified by the CAS Number 23233-33-2 .[][2][3] Its utility is particularly notable in the development of targeted kinase inhibitors and novel therapeutic agents, where the precise arrangement of its functional groups allows for the construction of molecules with high specificity and efficacy.[]

Part 1: Core Physicochemical and Structural Properties

The physical and chemical characteristics of a compound dictate its behavior in reactions, its solubility, and its overall suitability for specific synthetic routes. The properties of Ethyl 3-bromo-4-fluorobenzoate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 23233-33-2 | [][2][3] |

| Molecular Formula | C₉H₈BrFO₂ | [][3] |

| Molecular Weight | 247.06 g/mol | [][4] |

| Boiling Point | 262.6 °C at 760 mmHg | [] |

| Storage | Sealed in dry, room temperature conditions | [2][4] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)F)Br | [] |

| InChI Key | FDVAAQDTTZNHKG-UHFFFAOYSA-N | [] |

Part 2: Synthesis & Mechanistic Rationale

The most common and direct method for preparing Ethyl 3-bromo-4-fluorobenzoate is through the Fischer-Speier esterification of its corresponding carboxylic acid, 3-bromo-4-fluorobenzoic acid.

Principle and Causality

Fischer esterification is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents. The reaction mechanism is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄).

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from ethanol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

This acid-catalyzed pathway is favored because it transforms a poor leaving group (-OH) into an excellent one (H₂O), enabling the reaction to proceed efficiently.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from standard esterification procedures for analogous compounds.[5][6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-fluorobenzoic acid (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous ethanol (approx. 10-15 mL per gram of carboxylic acid). The ethanol serves as both the reactant and the solvent.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) to the mixture. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing an equal volume of cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

-

Neutralization and Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and the catalyst), water, and finally, a saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 3-bromo-4-fluorobenzoate.

-

Purification: The crude product can be purified further by vacuum distillation or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for Ethyl 3-bromo-4-fluorobenzoate.

Part 3: Applications in Drug Discovery

The true value of Ethyl 3-bromo-4-fluorobenzoate lies in its role as a versatile intermediate. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester can be hydrolyzed or converted to other functional groups.

Case Study: Synthesis of Kinase Inhibitors

Ethyl 3-bromo-4-fluorobenzoate is a documented precursor for the synthesis of Aminopyrazole Inhibitors targeting c-Jun N-terminal Kinase 3 (JNK3) .[]

-

Therapeutic Context: JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. Its over-activation is implicated in neuronal apoptosis and is a key therapeutic target for neurodegenerative disorders like Parkinson's and Alzheimer's disease.

-

Synthetic Role: In the synthesis of these inhibitors, the bromo-fluoro-benzoate moiety serves as the foundational scaffold. The bromine atom is typically replaced via a Suzuki or Stille coupling to introduce a different aromatic or heteroaromatic ring system. The ester group is often hydrolyzed to the carboxylic acid and then coupled with an amine-containing fragment via amide bond formation. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Case Study: Development of Anticoccidial Agents

The compound is also used to prepare 2,3-diarylpyrrole inhibitors of parasite cGMP-dependent protein kinase, which are being investigated as novel anticoccidial agents.[]

-

Therapeutic Context: Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa. It is a major issue in the livestock industry. Targeting essential parasite-specific enzymes like cGMP-dependent protein kinase is a promising strategy for developing effective treatments.

-

Synthetic Role: Similar to the kinase inhibitors, the bromo-substituent on the ring allows for the introduction of complex aryl groups through palladium-catalyzed cross-coupling reactions, forming the core diarylpyrrole structure essential for biological activity.

Logical Pathway to Therapeutic Agent

Caption: Synthetic logic from building block to a potential therapeutic agent.

Part 4: Quality Control & Characterization

Confirming the identity and purity of Ethyl 3-bromo-4-fluorobenzoate is essential. Standard analytical techniques are employed for this purpose. While specific spectra are proprietary to the manufacturer, a researcher can anticipate the following characteristic signals.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the ethyl group—a quartet around 4.4 ppm (for the -OCH₂-) and a triplet around 1.4 ppm (for the -CH₃). The aromatic region (7.0-8.5 ppm) will display a complex splitting pattern for the three protons on the benzene ring, consistent with the 1,2,4-substitution pattern. The ¹H-NMR data for the analogous methyl ester shows aromatic signals at δ 7.18, 7.99, and 8.27 ppm, and a similar pattern is expected for the ethyl ester.[6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A high-purity sample will show a single major peak with a retention time specific to the compound under the given chromatographic conditions.

Part 5: Safety, Handling, and Storage

As a laboratory chemical, Ethyl 3-bromo-4-fluorobenzoate requires careful handling. Safety data from closely related compounds, such as the precursor acid and the corresponding methyl ester, indicate that it should be treated as a potential irritant.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[7] Avoid contact with skin and eyes.[7][8] In case of contact, rinse immediately and thoroughly with water.[7]

-

Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][4][7]

Conclusion

Ethyl 3-bromo-4-fluorobenzoate is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure and predictable reactivity provide medicinal chemists with a reliable starting point for constructing sophisticated molecular architectures. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in the research and development of next-generation therapeutics.

References

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

Sources

- 2. 23233-33-2|Ethyl 3-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl 3-bromo-4-fluorobenzoate - CAS:23233-33-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-BROMO-3-FLUOROBENZOIC ACID ETHYL ESTER | 1130165-74-0 [amp.chemicalbook.com]

- 6. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Ethyl 3-bromo-4-fluorobenzoate: Properties, Synthesis, and Applications

Introduction: The Strategic Value of a Halogenated Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. Ethyl 3-bromo-4-fluorobenzoate (CAS No. 23233-33-2) emerges as a particularly valuable building block, offering medicinal chemists a trifunctional platform for targeted molecular elaboration. The presence of fluorine, a bioisostere for hydrogen with profound effects on metabolic stability and binding affinity, combined with a bromine atom ripe for cross-coupling chemistry, and an ethyl ester for further modification, makes this compound a versatile intermediate. This guide provides an in-depth analysis of its core physical and chemical properties, field-proven synthetic protocols, and its application in the development of novel therapeutics, grounded in established scientific principles.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical properties is fundamental to its application in a laboratory setting, dictating everything from reaction setup to purification strategy. Ethyl 3-bromo-4-fluorobenzoate is a compound whose identity and behavior are defined by the interplay of its constituent functional groups.

Table 1: Core Physicochemical Properties of Ethyl 3-bromo-4-fluorobenzoate

| Property | Value | Source(s) |

| CAS Number | 23233-33-2 | [1][] |

| Molecular Formula | C₉H₈BrFO₂ | [1][] |

| Molecular Weight | 247.06 g/mol | [3] |

| Boiling Point | 262.6 °C at 760 mmHg | [4] |

| Density | 1.504 g/cm³ | [4] |

| Flash Point | 112.6 °C | [4] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)F)Br | [] |

| InChI Key | FDVAAQDTTZNHKG-UHFFFAOYSA-N | [] |

Structural Elucidation through Spectroscopy:

While public databases do not always feature full spectra, commercial suppliers confirm the availability of spectroscopic data (NMR, HPLC, LC-MS) for this compound.[5] Structural confirmation relies on these key techniques:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet and quartet for the ethyl group protons. The aromatic region would display complex splitting patterns for the three protons on the benzene ring, influenced by coupling to each other and to the ¹⁹F nucleus.

-

¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon environments, including the carbonyl carbon of the ester and the aromatic carbons, with C-F coupling constants providing definitive evidence of the fluorine's position.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks confirming the compound's molecular weight.[6]

Synthesis and Chemical Reactivity: A Tale of Two Halogens and an Ester

The utility of Ethyl 3-bromo-4-fluorobenzoate stems from its predictable and versatile reactivity, which is dominated by the chemistry of its three functional moieties.

Synthesis Protocol: Fischer Esterification

The most direct and industrially scalable synthesis is the Fischer esterification of its parent carboxylic acid, 3-bromo-4-fluorobenzoic acid.[7] This acid-catalyzed reaction is a cornerstone of organic synthesis.

Experimental Protocol: Synthesis of Ethyl 3-bromo-4-fluorobenzoate

-

Reaction Setup: To a suspension of 3-bromo-4-fluorobenzoic acid (1.0 eq.) in anhydrous ethanol (5-10 volumes), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) or a molar excess of a milder acid promoter like acetyl chloride (2-4 eq.) at 0-5 °C.[8]

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 60-80°C), monitoring the reaction progress by TLC or LC-MS until the starting acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted starting material) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: If necessary, the product can be further purified by silica gel column chromatography to yield pure Ethyl 3-bromo-4-fluorobenzoate.

Caption: Synthetic logic for API development from the title compound.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact ester is not universally available, data from closely related analogs like Methyl 3-bromo-4-fluorobenzoate and 3-bromo-4-fluorobenzoic acid provide a reliable guide to its hazard profile. [9][10]

-

Primary Hazards: The compound is expected to cause skin irritation and serious eye irritation. [10][11]Inhalation of dust or vapors may cause respiratory tract irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and strong acids. [11]* Storage: Store in a tightly sealed container in a cool, dry place. [3]

Conclusion

Ethyl 3-bromo-4-fluorobenzoate is a high-value synthetic intermediate whose utility is firmly established in the field of medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable, multi-faceted reactivity make it an indispensable tool for researchers and drug development professionals. The ability to selectively perform cross-coupling at the C-Br bond while retaining the latent reactivity of the ester and the metabolic benefits of the fluorine atom provides a robust and efficient pathway to novel and complex molecular architectures.

References

- Benchchem. (n.d.). Kinetic Analysis of 2-Iodobenzoate in Cross-Coupling Reactions: A Comparative Guide.

- LookChem. (n.d.). ethyl 3-bromo-4-fluoro-benzoate.

- Santa Cruz Biotechnology, Inc. (n.d.). Ethyl 3-bromo-4-fluorobenzoate.

- ChemicalBook. (2023). 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER.

- BLD Pharm. (n.d.). Ethyl 3-bromo-4-fluorobenzoate.

- Fisher Scientific. (2021). SAFETY DATA SHEET: 3-Bromo-4-fluorobenzoic acid.

- Fisher Scientific. (2021). SAFETY DATA SHEET: Ethyl 4-bromobenzoate.

- BOC Sciences. (n.d.). CAS 23233-33-2 Ethyl 3-Bromo-4-fluorobenzoate.

- PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate.

- BLD Pharm. (n.d.). 3-Bromo-4-fluorobenzoic acid.

- ChemicalBook. (n.d.). 4-BROMO-3-FLUOROBENZOIC ACID ETHYL ESTER.

- Apollo Scientific. (2022). SAFETY DATA SHEET: Methyl 3-bromo-4-fluorobenzoate.

- Sunway Pharm Ltd. (n.d.). Ethyl 3-bromo-4-fluorobenzoate.

- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018022, Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22043, Ethyl 4-bromobenzoate. Retrieved from [Link].

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

- Smith, R. C., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 3-Bromo-4-fluorobenzoate.

- ChemSrc. (n.d.). 3-Bromo-4-fluorobenzoic acid.

- ChemHelpASAP. (2020). what is a cross-coupling reaction? [Video]. YouTube.

- Liu, C., & Szostak, M. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Chemistry Central Journal.

- MDPI. (2020). Advances in Cross-Coupling Reactions.

Sources

- 1. scbt.com [scbt.com]

- 3. Ethyl 3-bromo-4-fluorobenzoate - CAS:23233-33-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. Reliable Chemical Trading Partner, Professional ethyl 3-bromo-4-fluoro-benzoate Supply [methylbenzoate-benzoicacid.com]

- 5. 23233-33-2|Ethyl 3-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 6. 4-BROMO-3-FLUOROBENZOIC ACID ETHYL ESTER | 1130165-74-0 [amp.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-4-fluorobenzoate

This guide provides a comprehensive overview of the synthesis of Ethyl 3-bromo-4-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The focus is on the widely utilized Fischer esterification of 3-bromo-4-fluorobenzoic acid, offering insights into the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization.

Introduction: The Significance of Ethyl 3-bromo-4-fluorobenzoate

Ethyl 3-bromo-4-fluorobenzoate serves as a crucial building block in medicinal chemistry and drug discovery. Its substituted benzene ring is a common scaffold found in a variety of biologically active molecules. The bromine and fluorine substituents offer unique electronic properties and potential sites for further chemical modification, making this compound a versatile starting material for the synthesis of complex molecular architectures. A reliable and efficient synthesis of this intermediate is therefore of paramount importance to researchers in the pharmaceutical sciences.

Core Synthesis Strategy: Fischer-Speier Esterification

The most common and economically viable method for preparing Ethyl 3-bromo-4-fluorobenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (3-bromo-4-fluorobenzoic acid) with an alcohol (ethanol) to form an ester and water.[1][2] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product side.[2][3]

The Chemical Transformation:

Understanding the Mechanism of Action

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[1][4]

-

Nucleophilic Attack by Ethanol: The alcohol (ethanol) then acts as a nucleophile, attacking the protonated carbonyl carbon.[2][4] This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The final step involves the deprotonation of the ester to regenerate the acid catalyst and yield the final ester product.[1]

To ensure a high yield, the equilibrium of this reversible reaction is typically shifted to the right by using an excess of the alcohol (ethanol), which also serves as the solvent, or by removing the water as it is formed.[2]

Experimental Protocol: A Step-by-Step Guide

This protocol details a standard laboratory procedure for the synthesis of Ethyl 3-bromo-4-fluorobenzoate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-bromo-4-fluorobenzoic acid | 219.01 | 10.0 g | 0.0457 mol |

| Absolute Ethanol (EtOH) | 46.07 | 100 mL | - |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2.5 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3-bromo-4-fluorobenzoic acid in 100 mL of absolute ethanol.

-

Catalyst Addition: While stirring, slowly add 2.5 mL of concentrated sulfuric acid to the solution. The addition should be done carefully as the reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with 50 mL of brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of Ethyl 3-bromo-4-fluorobenzoate.

Purification and Characterization

While the work-up procedure removes most impurities, for highly pure material required for pharmaceutical applications, purification by column chromatography on silica gel may be necessary. A mixture of hexane and ethyl acetate is a common eluent system.

The final product, Ethyl 3-bromo-4-fluorobenzoate, is typically a colorless oil. Its identity and purity should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight (247.06 g/mol for C₉H₈BrFO₂).[5][]

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

Safety Considerations

-

3-bromo-4-fluorobenzoic acid: May cause skin and eye irritation.

-

Ethanol: Flammable liquid.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The Fischer esterification of 3-bromo-4-fluorobenzoic acid is a robust and well-established method for the synthesis of Ethyl 3-bromo-4-fluorobenzoate. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The principles and techniques outlined in this guide provide a solid foundation for the successful execution of this important chemical transformation.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]

-

Clark, J. (n.d.). Mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

-

Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Spectroscopic Characterization of Ethyl 3-bromo-4-fluorobenzoate: A Technical Guide

Introduction to Ethyl 3-bromo-4-fluorobenzoate and its Spectroscopic Analysis

Ethyl 3-bromo-4-fluorobenzoate is a disubstituted aromatic ester with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . Its structure, featuring a bromine atom and a fluorine atom on the benzene ring, gives rise to a unique and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structure of the compound in any research or development setting. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, further confirming the structure.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectra of Ethyl 3-bromo-4-fluorobenzoate. The predictions are based on the analysis of spectroscopic data from analogous compounds, including ethyl 4-fluorobenzoate, ethyl 3-bromobenzoate, and ethyl 4-bromobenzoate. By understanding the electronic effects of the bromo and fluoro substituents on the benzene ring, we can confidently predict the chemical shifts, coupling constants, and fragmentation patterns of the target molecule.

Caption: Molecular Structure of Ethyl 3-bromo-4-fluorobenzoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number, environment, and connectivity of hydrogen atoms.

Experimental Protocol for ¹H NMR Data Acquisition

A general protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. For a routine ¹H NMR spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and setting the reference (typically to the residual solvent peak or an internal standard like TMS at 0 ppm).

Caption: General workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of Ethyl 3-bromo-4-fluorobenzoate

The predicted ¹H NMR spectrum of Ethyl 3-bromo-4-fluorobenzoate in CDCl₃ is expected to show signals for the aromatic protons and the ethyl group protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the ester group.

Aromatic Region:

-

The aromatic region will display signals for three protons.

-

H-2: This proton is ortho to the ester group and will appear as a doublet of doublets due to coupling with H-6 and the meta-coupling with the fluorine atom. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent carbonyl group.

-

H-5: This proton is ortho to the fluorine atom and meta to the bromine atom. It will appear as a doublet of doublets due to coupling with H-6 and the ortho-coupling with the fluorine atom.

-

H-6: This proton is meta to both the ester group and the bromine atom and ortho to H-5. It will appear as a complex multiplet or a doublet of doublets of doublets due to coupling with H-2, H-5, and the fluorine atom.

Ethyl Group Region:

-

The ethyl group will show two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

-OCH₂-: The methylene protons are adjacent to the ester oxygen, resulting in a downfield chemical shift. They will appear as a quartet due to coupling with the three methyl protons.

-

-CH₃: The methyl protons are further from the deshielding ester group and will appear more upfield as a triplet due to coupling with the two methylene protons.

Table 1: Predicted ¹H NMR Data for Ethyl 3-bromo-4-fluorobenzoate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.1-8.2 | dd | ~2.0, ~8.5 | H-2 |

| ~7.8-7.9 | dd | ~8.5, ~4.5 | H-5 |

| ~7.2-7.3 | m | - | H-6 |

| ~4.4 | q | ~7.1 | -OCH₂CH₃ |

| ~1.4 | t | ~7.1 | -OCH₂CH₃ |

Note: These are predicted values and may vary slightly in an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single peaks for each carbon. A larger number of scans is usually necessary to achieve an adequate signal-to-noise ratio.

-

Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and referencing.

Predicted ¹³C NMR Spectrum of Ethyl 3-bromo-4-fluorobenzoate

The predicted proton-decoupled ¹³C NMR spectrum of Ethyl 3-bromo-4-fluorobenzoate will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

-

Carbonyl Carbon (C=O): This carbon will appear significantly downfield, typically in the range of 160-170 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the fluorine (C-4) will show a large C-F coupling constant and will be shifted downfield due to the electronegativity of fluorine. The carbon attached to the bromine (C-3) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect". The carbon attached to the ester group (C-1) will also be downfield. The remaining aromatic carbons (C-2, C-5, C-6) will have chemical shifts determined by their positions relative to the substituents.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) will be downfield compared to the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Data for Ethyl 3-bromo-4-fluorobenzoate

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~135 | C-2 |

| ~132 | C-1 |

| ~128 | C-6 |

| ~118 (d, ²JCF ≈ 20 Hz) | C-5 |

| ~115 (d, ²JCF ≈ 20 Hz) | C-3 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: These are predicted values and may vary slightly in an experimental spectrum. The C-F coupling constants are approximate.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to elucidate its structure.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

A general protocol for acquiring an EI-MS spectrum is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Caption: General workflow for acquiring an EI-MS spectrum.

Predicted Mass Spectrum of Ethyl 3-bromo-4-fluorobenzoate

The mass spectrum of Ethyl 3-bromo-4-fluorobenzoate will show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺• and M+2⁺•) of nearly equal intensity.

-

Molecular Ion (M⁺•): The molecular ion peak will be observed at m/z 246 and 248, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (mass 45), leading to the formation of a stable acylium ion. This would result in peaks at m/z 201 and 203.

-

Loss of Ethylene (-C₂H₄): Another possible fragmentation is the McLafferty rearrangement, involving the loss of ethylene (mass 28) to form a radical cation of 3-bromo-4-fluorobenzoic acid. This would give peaks at m/z 218 and 220.

-

Loss of Bromine (-•Br): Fragmentation involving the loss of a bromine radical would lead to a peak at m/z 167.

-

Benzoyl Cation Fragment: Further fragmentation of the acylium ion by loss of CO would lead to a bromofluorophenyl cation at m/z 173 and 175.

Table 3: Predicted Key Fragments in the Mass Spectrum of Ethyl 3-bromo-4-fluorobenzoate

| m/z | Assignment |

| 246, 248 | [M]⁺• (Molecular ion) |

| 218, 220 | [M - C₂H₄]⁺• |

| 201, 203 | [M - •OCH₂CH₃]⁺ |

| 173, 175 | [M - •OCH₂CH₃ - CO]⁺ |

| 167 | [M - •Br]⁺ |

Conclusion

The spectroscopic characterization of Ethyl 3-bromo-4-fluorobenzoate is essential for its use in scientific research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, and mass spectra based on established spectroscopic principles and data from analogous compounds. The presented data and protocols serve as a valuable resource for scientists working with this compound, enabling them to confirm its identity and purity with a high degree of confidence.

References

-

NIST. Ethyl 4-bromobenzoate. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. Ethyl 3-bromobenzoate. [Link]

Ethyl 3-bromo-4-fluorobenzoate molecular structure and weight

An In-Depth Technical Guide to Ethyl 3-bromo-4-fluorobenzoate: A Key Building Block for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design of synthetic pathways relies on the availability of versatile and highly functionalized building blocks. Ethyl 3-bromo-4-fluorobenzoate (CAS No. 23233-33-2) has emerged as a crucial intermediate, valued for its specific arrangement of functional groups that allow for precise and sequential chemical modifications. The presence of an ester, a bromine atom, and a fluorine atom on a benzene ring provides a powerful toolkit for researchers. The bromine atom serves as a prime handle for transition metal-catalyzed cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of a final drug candidate, and the ethyl ester provides a site for further derivatization or hydrolysis. This guide offers an in-depth analysis of its molecular structure, properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Molecular Structure and Physicochemical Properties

The utility of Ethyl 3-bromo-4-fluorobenzoate stems directly from its molecular architecture. The benzene ring is substituted at positions 1, 3, and 4, creating a specific electronic and steric environment that dictates its reactivity.

Molecular Structure

The structure features an ethyl carboxylate group, with the ring position para to the fluorine atom and meta to the bromine atom. This substitution pattern is key to its synthetic applications.

Caption: 2D Molecular Structure of Ethyl 3-bromo-4-fluorobenzoate.

Physicochemical Data

Quantitative data for this compound are summarized in the table below, providing essential information for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 23233-33-2 | |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Appearance | White to off-white solid or colorless oil | Commercial Supplier Data |

| Boiling Point | 262.6 °C at 760 mmHg | [1] |

| Density | 1.504 g/cm³ | [1] |

| Melting Point | Not available | - |

| Flash Point | 112.6 °C | [1] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)F)Br | [] |

| InChI Key | FDVAAQDTTZNHKG-UHFFFAOYSA-N | [] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct regions.

-

Ethyl Group: A triplet integrating to 3H around δ 1.4 ppm (for the -CH₃ group) and a quartet integrating to 2H around δ 4.4 ppm (for the -OCH₂- group), showing characteristic J-coupling.

-

Aromatic Region: Three protons on the benzene ring will appear between δ 7.0-8.5 ppm. The proton at C2 (ortho to the ester) will likely be a doublet of doublets. The proton at C5 (ortho to the fluorine) will be coupled to both the adjacent proton and the fluorine atom, resulting in a complex multiplet, likely a triplet of doublets. The proton at C6 (ortho to the ester and meta to bromine) will also be a multiplet. For the parent 3-bromo-4-fluorobenzoic acid, the aromatic protons are observed at δ 8.34 (m), 8.07 (m), and 7.23 (m) in CDCl₃.[3]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethyl Group: Two signals are expected in the aliphatic region: one around δ 14 ppm (-CH₃) and another around δ 61 ppm (-OCH₂-).

-

Carbonyl Carbon: A signal for the ester carbonyl (C=O) is expected around δ 164-166 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon attached to fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The carbon attached to bromine (C3) will be shifted downfield.

-

-

IR (Infrared) Spectroscopy: The IR spectrum should display key functional group absorptions. A strong, sharp peak around 1720-1740 cm⁻¹ is characteristic of the C=O (ester carbonyl) stretch. C-O stretching vibrations will appear in the 1100-1300 cm⁻¹ region. C-F and C-Br stretches will be present in the fingerprint region, typically below 1200 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). The nominal molecular weight is 247, so peaks would be expected at m/z 246 and 248. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester functionality.

Synthesis and Mechanism

Ethyl 3-bromo-4-fluorobenzoate is most commonly and efficiently synthesized via the Fischer esterification of its parent carboxylic acid, 3-bromo-4-fluorobenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard procedures for the esterification of aromatic carboxylic acids.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-fluorobenzoic acid (1.0 eq).

-

Reagents: Add an excess of anhydrous ethanol (5-10 eq) to serve as both the reactant and the solvent.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Caption: Experimental workflow for the synthesis of Ethyl 3-bromo-4-fluorobenzoate.

Chemical Reactivity and Applications in Drug Development

The true value of Ethyl 3-bromo-4-fluorobenzoate lies in its capacity to serve as a versatile scaffold in multi-step syntheses. The C-Br bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds.

The Role of the Aryl Bromide in Cross-Coupling Reactions

Aryl bromides are highly effective electrophiles in palladium-catalyzed cross-coupling reactions. These reactions, which earned their developers the 2010 Nobel Prize in Chemistry, are fundamental to modern drug synthesis. Compared to aryl chlorides, aryl bromides are more reactive, undergoing oxidative addition to the palladium(0) catalyst under milder conditions. They are also more cost-effective and stable than the corresponding aryl iodides, representing an optimal balance of reactivity and stability.

This reactivity allows for the installation of a wide variety of substituents at the C3 position through reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Applications

The utility of Ethyl 3-bromo-4-fluorobenzoate is not merely theoretical. It has been documented as a key starting material in the development of potent and selective kinase inhibitors and other bioactive molecules.

-

JNK3 Inhibitors: It has been used to synthesize Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3).[4] JNK3 is a critical enzyme in neuronal apoptosis (programmed cell death), and its inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Anticoccidial Agents: The compound is a precursor for 2,3-diarylpyrrole inhibitors of parasite cGMP-dependent protein kinase.[4] These agents are developed to combat coccidiosis, a parasitic disease that affects livestock and poultry, causing significant economic losses in the agricultural sector.

Safety and Handling

As with any laboratory chemical, proper handling of Ethyl 3-bromo-4-fluorobenzoate is essential. It is intended for research use only.

-

Hazard Identification: The compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

-

First Aid:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

Ethyl 3-bromo-4-fluorobenzoate is a high-value chemical intermediate whose molecular structure is expertly tailored for modern synthetic chemistry. Its strategic combination of a reactive bromine handle for cross-coupling, a metabolically stabilizing fluorine atom, and a versatile ester group makes it an indispensable tool for constructing complex molecular architectures. For researchers in pharmaceutical and materials science, a thorough understanding of this compound's properties and reactivity is key to unlocking its full potential in the development of next-generation therapeutics and functional materials.

References

-

LookChem. Reliable Chemical Trading Partner, Professional ethyl 3-bromo-4-fluoro-benzoate Supply. [Link]

- Mitchell, D., & Doecke, C. W. (1998). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. In Organic Reactions (Vol. 52, pp. 1-527). John Wiley & Sons, Inc.

- Buchwald, S. L., & Mauger, C. (2009). Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Dalton Transactions, (17), 3144-3153.

-

PubChem. Ethyl 3-bromo-4-fluorobenzoate. [Link]

Sources

Ethyl 3-bromo-4-fluorobenzoate: A Technical Guide for Researchers in Drug Discovery

This guide provides an in-depth technical overview of Ethyl 3-bromo-4-fluorobenzoate (CAS No. 23233-3-2), a key building block for medicinal chemists and pharmaceutical researchers. We will explore its chemical properties, reliable synthesis protocols, commercial availability, and critical applications in the development of novel therapeutics, grounded in authoritative references and practical insights.

Introduction: The Strategic Value of Halogenated Scaffolds

In modern drug design, the strategic incorporation of halogen atoms, particularly fluorine and bromine, is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine often serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.

Ethyl 3-bromo-4-fluorobenzoate is a bifunctional reagent that perfectly embodies this principle. The fluorine atom at the 4-position and the bromine atom at the 3-position on the benzene ring offer distinct reactivity profiles, making it a valuable starting material for constructing complex molecular architectures. This guide serves as a comprehensive resource for scientists looking to procure and utilize this important intermediate.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use in any laboratory setting.

Key Physicochemical Properties

The structural and physical characteristics of Ethyl 3-bromo-4-fluorobenzoate are summarized in the table below. These properties are essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 23233-3-2 | |

| Molecular Formula | C₉H₈BrFO₂ | |

| Molecular Weight | 247.06 g/mol | |

| IUPAC Name | ethyl 3-bromo-4-fluorobenzoate | |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)F)Br | |

| InChI Key | FDVAAQDTTZNHKG-UHFFFAOYSA-N | |

| Appearance | Typically an oil or low-melting solid | General Supplier Information |

| Storage | Sealed in dry, room temperature |

Safety and Handling

As with any halogenated aromatic compound, appropriate safety precautions must be observed. The primary hazards are associated with irritation and potential toxicity.

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid breathing fumes, vapor, or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.

Synthesis and Manufacturing

The commercial availability of Ethyl 3-bromo-4-fluorobenzoate stems from robust and scalable synthetic routes. For researchers, understanding these pathways is crucial for appreciating the material's purity and cost, and for potential in-house synthesis if required.

Overview of the Synthetic Pathway

The most common and industrially viable route involves a two-step process starting from fluorobenzene. This pathway is logical as it builds the required functionality on a readily available starting material.

Caption: Synthetic pathway from fluorobenzene to Ethyl 3-bromo-4-fluorobenzoate.

Experimental Protocol: Fischer Esterification

The final step, the esterification of the carboxylic acid precursor, is a classic and reliable transformation. The following protocol is based on the well-established Fischer-Speier esterification method, adapted from a procedure for the analogous methyl ester.[2]

Step 1: Reaction Setup

-

To a solution of 3-Bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

-

Causality: Ethanol acts as both the solvent and the reactant. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Self-Validation: The disappearance of the more polar carboxylic acid spot and the appearance of a less polar ester spot on the TLC plate provides a clear indication of reaction completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove any unreacted carboxylic acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 3-bromo-4-fluorobenzoate.

This protocol provides a reliable method for producing high-purity material in a laboratory setting. The synthesis of the precursor, 3-Bromo-4-fluorobenzoic acid, is detailed in patent literature, starting from fluorobenzene.[3]

Commercial Availability and Suppliers

Ethyl 3-bromo-4-fluorobenzoate is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels are typically offered at 97% or higher. When sourcing this material, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis, NMR spectra).

Table of Representative Suppliers:

| Supplier | Purity/Grades Offered | Notes |

| Sigma-Aldrich (Merck) | Research grades | Global distributor with extensive documentation. |

| Santa Cruz Biotechnology | ≥98% | Supplier of biochemicals for research.[4] |

| BOC Sciences | Custom purity available | Building block supplier for drug discovery.[5] |

| BLD Pharm | ≥97% | Offers a range of pack sizes and provides access to analytical data (NMR, LC-MS).[6] |

| Apollo Scientific | Standard grades | UK-based supplier of fluorine-containing intermediates.[7] |

This is not an exhaustive list. Researchers are encouraged to compare offerings from various suppliers to best suit their project needs.

Applications in Drug Discovery: A Case Study in Kinase Inhibition

The true value of a building block is demonstrated by its successful application in the synthesis of biologically active molecules. Ethyl 3-bromo-4-fluorobenzoate is a key intermediate in the synthesis of potent and selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a promising target for the treatment of neurodegenerative diseases.[8]

Role in the Synthesis of Aminopyrazole JNK3 Inhibitors

A study published in the Journal of Medicinal Chemistry details the structure-activity relationship (SAR) of aminopyrazole-based JNK3 inhibitors.[8] In their synthetic scheme, Ethyl 3-bromo-4-fluorobenzoate is used as the starting material to introduce the core phenyl moiety of the final inhibitor.

Caption: Workflow for the synthesis of aminopyrazole JNK3 inhibitors.[8]

The synthesis begins with a standard Ullman coupling reaction between Ethyl 3-bromo-4-fluorobenzoate and 4-nitro-1H-pyrazole.[8] The bromine atom on the benzoate serves as the reactive site for this crucial C-N bond formation. The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with an amine. A final reduction of the nitro group followed by urea formation yields the target JNK3 inhibitor. This published work underscores the practical utility of Ethyl 3-bromo-4-fluorobenzoate in constructing complex, high-value pharmaceutical compounds.

Other Potential Applications

Supplier databases also indicate its use in the preparation of 2,3-diarylpyrrole inhibitors, which have been investigated as novel anticoccidial agents for veterinary medicine.[9] This suggests a broader utility for this building block in creating diverse heterocyclic scaffolds relevant to both human and animal health.

Conclusion

Ethyl 3-bromo-4-fluorobenzoate is more than a simple chemical reagent; it is a strategically designed building block that provides researchers with a reliable and versatile entry point into complex molecular scaffolds. Its commercial availability, well-understood reactivity, and proven application in the synthesis of high-profile therapeutic targets like JNK3 inhibitors make it an indispensable tool in the drug discovery arsenal. By leveraging the distinct properties of its fluorine and bromine substituents, medicinal chemists can continue to innovate and develop the next generation of therapeutics.

References

- U.S. Patent No. 4,393,232. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.

-

Kamenecka, T. M., et al. (2009). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 52(15), 4565–4576. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (2012). Electronic Supplementary Information for RSC Advances. Retrieved from [Link]

-

ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

- Google Patents. (1983). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

PubMed. (2006). Synthesis and SAR studies of diarylpyrrole anticoccidial agents. Retrieved from [Link]

Sources

- 1. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 4. 4-BROMO-3-FLUOROBENZOIC ACID ETHYL ESTER(1130165-74-0) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR studies of diarylpyrrole anticoccidial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Guide to the Safe Synthesis and Handling of Ethyl 3-bromo-4-fluorobenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 3-bromo-4-fluorobenzoate (CAS No. 23233-33-2) is a halogenated aromatic ester commonly utilized as a key building block in medicinal chemistry and drug development.[1][2] Its structural motifs are integral to the synthesis of more complex molecules with potential therapeutic applications. As with many halogenated organic compounds, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes.[3][4]

This guide provides a comprehensive framework for the safe handling, use, and disposal of Ethyl 3-bromo-4-fluorobenzoate. It is designed for the professional researcher and scientist, moving beyond a simple recitation of rules to explain the causality behind safety protocols. By fostering a deep understanding of the risks, we empower scientists to cultivate a self-validating system of safety that is both robust and adaptable.

Section 1: Hazard Identification and Proactive Risk Assessment

The foundation of laboratory safety is a proactive approach to risk management. This begins with a comprehensive understanding of the substance's chemical properties and associated hazards. While a specific Safety Data Sheet (SDS) for Ethyl 3-bromo-4-fluorobenzoate may not always be readily available, a reliable hazard profile can be constructed by examining structurally analogous compounds.

Physicochemical Properties

A substance's physical and chemical characteristics are critical determinants of its behavior and potential for exposure.

| Property | Value | Source |

| CAS Number | 23233-33-2 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1][] |

| Molecular Weight | 247.06 g/mol | [][6] |

| Predicted Boiling Point | ~285.4 °C | [7] |

| Predicted Density | ~1.504 g/cm³ | [7] |

| Appearance | White to orange/green powder or lump | [8] |

Anticipated Toxicological Profile & GHS Classification

Based on safety data for closely related compounds such as 3-bromo-4-fluorobenzoic acid, methyl 3-bromo-4-fluorobenzoate, and other brominated/fluorinated benzoates, the following GHS classifications are anticipated.[9][10][11] This proactive classification allows for the implementation of appropriate controls even before a substance-specific SDS is procured.

| Hazard Class | Hazard Statement | GHS Category | Basis for Anticipation |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 | Consistent classification across numerous fluorinated and brominated benzoic acids and their esters.[9][10][11] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2 / 2A | Consistent classification across numerous fluorinated and brominated benzoic acids and their esters.[9][10][11] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Category 3 | Frequently cited for halogenated benzoic acid derivatives, indicating a risk of irritation upon inhalation of dust or aerosols.[9][12] |

The primary toxicological concerns are acute irritation upon direct contact. Halogenated aromatic compounds as a class can also present risks of persistence in the environment and may have more subtle, delayed toxic effects.[3][13] Thermal decomposition is a significant concern, as it can lead to the release of highly toxic and corrosive gases such as hydrogen fluoride and hydrogen bromide.[14][15]

The Risk Assessment Workflow

A systematic approach to risk assessment is crucial. The process is cyclical, ensuring that safety measures are continuously evaluated and improved. This workflow should be documented before any new procedure involving this compound is initiated.

Caption: Correct sequence for donning and doffing essential PPE.

Section 4: Standard Operating Protocol for Handling and Storage

This section provides a generalized protocol. Researchers must adapt this into a detailed, experiment-specific SOP.

Experimental Protocol: Weighing and Solution Preparation

-

Preparation: Before retrieving the compound, verify that the chemical fume hood is operational. Don the complete mandatory PPE ensemble. Prepare all necessary glassware, spatulas, and solvents.

-

Retrieval: Transport the sealed container of Ethyl 3-bromo-4-fluorobenzoate in a secondary container to the designated fume hood.

-

Weighing: Perform all weighing operations within the fume hood. Use a tared weigh boat or directly weigh into the reaction vessel. Avoid creating and dispersing dust. * Causality: Handling the fine powder outside of a fume hood presents a significant inhalation risk, which could lead to respiratory irritation. [12]4. Transfer: Carefully add the weighed solid to the solvent in the reaction vessel. Use a powder funnel if necessary to prevent material from adhering to the sides of the flask.

-

Dissolution: Cap the vessel and mix gently until the solid is fully dissolved.

-

Cleanup: Immediately decontaminate the spatula and any surfaces within the fume hood where the powder may have settled using a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of all contaminated disposables (gloves, wipes, weigh boats) into a designated solid hazardous waste container.

-

Post-Handling: After completing the procedure, remove PPE according to the doffing sequence and wash hands thoroughly with soap and water. [12]

Storage & Stability

-

Conditions: Store Ethyl 3-bromo-4-fluorobenzoate in a tightly sealed container in a cool, dry, and well-ventilated area. [9][12]Storage should be in a designated cabinet for organic reagents.

-

Incompatibilities: The compound must be stored away from strong oxidizing agents and strong acids. [10][14]Contact with these substances could lead to vigorous, exothermic reactions.

Section 5: Emergency Response Procedures

Preparedness is paramount. All personnel must be familiar with these procedures and the location of emergency equipment (safety showers, eyewash stations, fire extinguishers, and spill kits).

First-Aid Measures for Exposure

The following table summarizes the immediate actions to be taken in the event of an exposure, based on consistent recommendations from multiple safety data sheets. [9][14]

| Exposure Route | First-Aid Protocol |

|---|---|

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [12][14] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [16]|

Spill & Release Protocol

-

Minor Spill (contained within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite). [15] 3. Gently sweep or scoop the material into a designated hazardous waste container.

-

Wipe the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert all personnel to leave the laboratory.

-

If safe to do so, close the laboratory doors to contain vapors.

-

Contact the institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Emergency Decision Flowchart

Caption: Decision-making flowchart for laboratory emergencies.

Section 6: Waste Management and Disposal

As the generator of the waste, the researcher is responsible for its proper disposal.

-

Waste Segregation: All waste containing Ethyl 3-bromo-4-fluorobenzoate, including contaminated consumables (gloves, wipes, silica gel) and residual solutions, must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.

-

Regulatory Compliance: Do not dispose of this chemical down the drain. [10][17]All chemical waste disposal must adhere strictly to local, state, and federal regulations. Consult your institution's EHS department for specific guidance on waste stream management and container pickup schedules. [10]

Conclusion

Ethyl 3-bromo-4-fluorobenzoate is a valuable reagent in modern chemical synthesis. Its effective use is predicated on a culture of safety that prioritizes risk assessment, hazard control, and emergency preparedness. By understanding the reasons behind each safety protocol, researchers can work with this and other similar compounds with confidence and control. Always consult the most current Safety Data Sheet provided by the supplier before use.

References

-

Green Science Policy Institute. Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks?. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

CP Lab Safety. Ethyl 4-bromo-3-fluorobenzoate, min 96%, 100 grams. Retrieved from [Link]

-

Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

-

Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]

-

PubMed. Mechanism of Action of Toxic Halogenated Aromatics. Retrieved from [Link]

-

PubChem. 3-Bromo-4-fluorobenzoic acid. Retrieved from [Link]

-

University of Hawaii. UNIT 7: Personal Protective Equipment. Retrieved from [Link]

-

University of California, Santa Cruz - Environment, Health and Safety. Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Acmec Biochemical. 1130165-74-0[Ethyl 4-bromo-3-fluorobenzoate 96%]. Retrieved from [Link]

-

Sunway Pharm Ltd. Ethyl 3-bromo-4-fluorobenzoate - CAS:23233-33-2. Retrieved from [Link]

-

CP Lab Safety. Ethyl 3-bromo-4-fluorobenzoate, 97%+ Purity, C9H8BrFO2, 100 grams. Retrieved from [Link]

-

PubChem. Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Ethyl 3-bromo-4-fluorobenzoate - CAS:23233-33-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 4. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 1130165-74-0[Ethyl 4-bromo-3-fluorobenzoate 96%]- Jizhi Biochemical [acmec.com.cn]

- 8. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. greensciencepolicy.org [greensciencepolicy.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-bromo-4-fluorobenzoate